2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a dioxo-dihydrobenzothieno ring, and an ethoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (e.g., 100°C) can lead to the formation of benzothienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzoxazepine Derivatives: Structurally related compounds with an oxazepine ring instead of a thienopyrimidine ring.
Uniqueness
The uniqueness of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for further study.
Properties
Molecular Formula |
C27H23N3O4S |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O4S/c1-2-34-20-14-12-19(13-15-20)28-23(31)17-29-24-21-10-6-7-11-22(21)35-25(24)26(32)30(27(29)33)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31) |
InChI Key |
MUQPTYUVOPEWSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
Origin of Product |
United States |
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